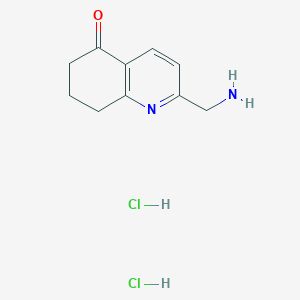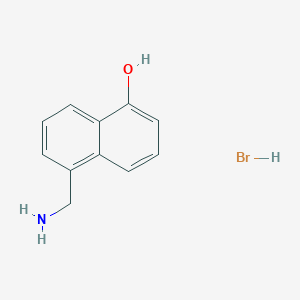![molecular formula C12H12N2O2 B1377444 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432679-42-9](/img/structure/B1377444.png)
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
説明
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those related to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid, has been a significant area of research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. A study by Abignente et al. (1982) focused on the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating methods that could be relevant for synthesizing structurally related compounds such as this compound. These methods involve the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis, evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their pharmaceutical potential (Abignente et al., 1982).
Antibacterial Agents
In the search for new antibacterial agents, Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including compounds with structural similarities to this compound. These compounds were tested for their in vitro and in vivo antibacterial activities, showcasing the importance of the cyclopropyl group and methyl substitution for activity. This research points to the potential use of this compound derivatives as antibacterial agents (Bouzard et al., 1992).
Combinatorial Chemistry
The field of combinatorial chemistry has also seen applications of compounds related to this compound. Marandi (2018) detailed the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction. This work emphasizes the role of such compounds in the development of new materials with potential applications in medicinal and biological sciences, suggesting that similar methodologies could be applied to the synthesis of this compound derivatives for various scientific applications (Marandi, 2018).
特性
IUPAC Name |
3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJJJDJRQFITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)









![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)
